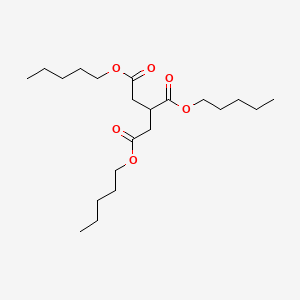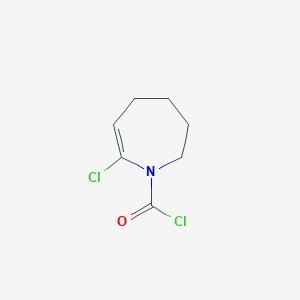
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is a chemical compound belonging to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride typically involves the chlorination of 2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this synthesis include thionyl chloride and phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form 7-chloro-2,3,4,5-tetrahydro-1H-azepine.
Oxidation Reactions: Oxidation can lead to the formation of 7-chloro-2,3,4,5-tetrahydro-1H-azepine-1-carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Reduction: 7-Chloro-2,3,4,5-tetrahydro-1H-azepine.
Oxidation: 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carboxylic acid.
Scientific Research Applications
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the effects of azepine derivatives on biological systems, including their potential as enzyme inhibitors.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: A structurally related compound with similar chemical properties.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one: Another azepine derivative with distinct biological activities.
Uniqueness
7-Chloro-2,3,4,5-tetrahydro-1H-azepine-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
3134-61-0 |
|---|---|
Molecular Formula |
C7H9Cl2NO |
Molecular Weight |
194.06 g/mol |
IUPAC Name |
7-chloro-2,3,4,5-tetrahydroazepine-1-carbonyl chloride |
InChI |
InChI=1S/C7H9Cl2NO/c8-6-4-2-1-3-5-10(6)7(9)11/h4H,1-3,5H2 |
InChI Key |
OBKZYGVGTGRJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=CC1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


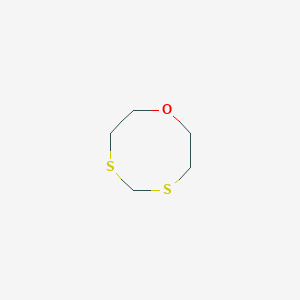
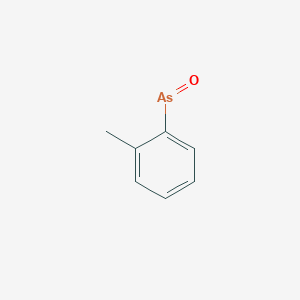
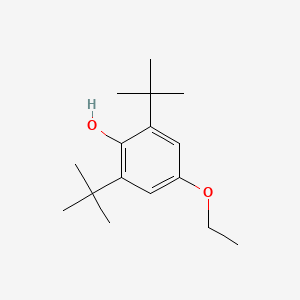
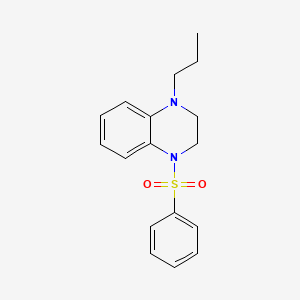
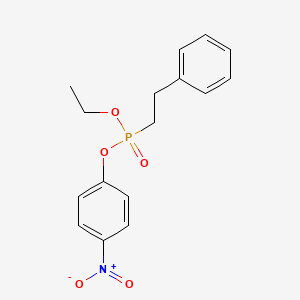
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
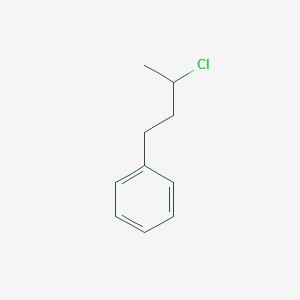
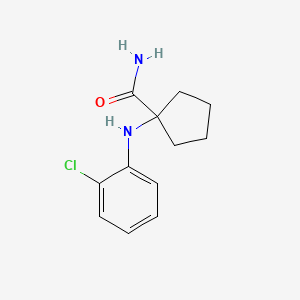
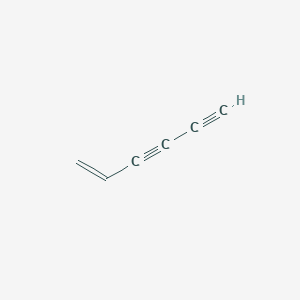
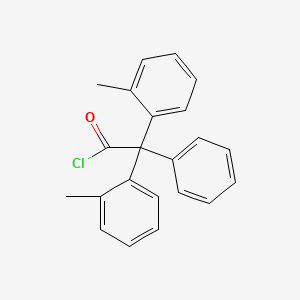
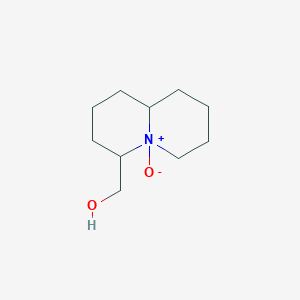
![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
